N4-Benzoyl-5-O-tert-butildimetilsilil-2-desoxicitidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

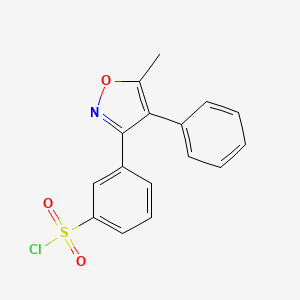

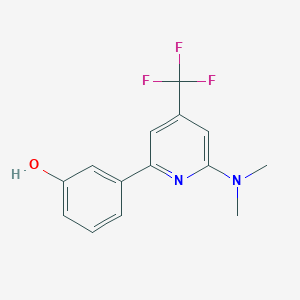

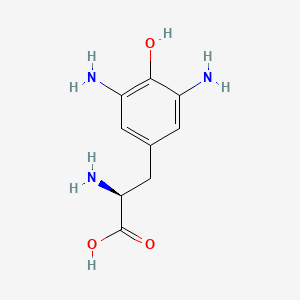

La 5-O-TBDMS-N4-Benzoyl-2-desoxicitidina es un nucleósido modificado que se puede utilizar en la síntesis de ácido desoxirribonucleico o ácido nucleico . Este compuesto se caracteriza por su estructura única, que incluye un grupo benzoílo en la posición N4 y un grupo terc-butildimetilsililo (TBDMS) en la posición 5-O de la molécula de 2-desoxicitidina .

Aplicaciones Científicas De Investigación

La 5-O-TBDMS-N4-Benzoyl-2-desoxicitidina tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza en la síntesis de ácidos nucleicos modificados y como bloque de construcción para moléculas más complejas

Biología: Se emplea en estudios que involucran la síntesis de ADN y ARN, así como en la investigación de las interacciones de los ácidos nucleicos

Medicina: Posibles aplicaciones en el desarrollo de terapias antivirales y anticancerígenas

Industria: Se utiliza en la producción de productos basados en ácidos nucleicos y como herramienta de investigación en diversas aplicaciones industriales

Mecanismo De Acción

El mecanismo de acción de la 5-O-TBDMS-N4-Benzoyl-2-desoxicitidina implica su incorporación a los ácidos nucleicos, donde puede afectar la estructura y la función del ADN o ARN . Los grupos TBDMS y benzoílo proporcionan impedimento estérico y efectos electrónicos que pueden influir en las interacciones del nucleósido con las enzimas y otras moléculas .

Análisis Bioquímico

Biochemical Properties

N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with various enzymes and proteins involved in DNA replication and repair. One of the primary enzymes it interacts with is DNA polymerase, where it acts as a chain terminator, preventing the elongation of the DNA strand. Additionally, it has been shown to interact with thymidine kinase, an enzyme involved in the phosphorylation of nucleosides, which is essential for their incorporation into DNA. These interactions highlight the compound’s potential as an antiviral and anticancer agent .

Cellular Effects

N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting DNA synthesis and triggering DNA damage response pathways. This compound also influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine has been shown to affect gene expression by inhibiting the transcription of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis leads to the accumulation of DNA damage and activation of DNA damage response pathways. Additionally, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine can inhibit the activity of DNA polymerase and thymidine kinase, further disrupting DNA replication and repair processes. These molecular interactions contribute to its antiviral and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its efficacy can decrease over extended periods due to degradation. In in vitro studies, the compound has shown sustained activity over several hours, leading to significant inhibition of DNA synthesis and induction of apoptosis in cancer cells. Long-term effects observed in in vivo studies include reduced tumor growth and increased survival rates in animal models treated with N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine .

Dosage Effects in Animal Models

The effects of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as bone marrow suppression and gastrointestinal toxicity have been observed. These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Careful dosage optimization is therefore essential to maximize the efficacy and minimize the toxicity of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine in clinical applications .

Metabolic Pathways

N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is involved in several metabolic pathways, primarily those related to nucleoside metabolism. The compound is phosphorylated by thymidine kinase to form its active triphosphate form, which can be incorporated into DNA. This phosphorylation step is crucial for its antiviral and anticancer activity. Additionally, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine can affect metabolic flux by altering the levels of nucleotides and other metabolites involved in DNA synthesis and repair .

Transport and Distribution

The transport and distribution of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its effects on DNA synthesis and repair. Once inside the cell, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is distributed throughout the cytoplasm and nucleus, where it can be incorporated into DNA. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with binding proteins and other biomolecules .

Subcellular Localization

N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport into the nucleus. Once inside the nucleus, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine can interact with DNA polymerase and other enzymes involved in DNA replication and repair, leading to the inhibition of these processes and the induction of DNA damage .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 5-O-TBDMS-N4-Benzoyl-2-desoxicitidina típicamente implica la protección de los grupos hidroxilo y amino de la 2-desoxicitidina. El grupo TBDMS se introduce en la posición 5-O utilizando cloruro de terc-butildimetilsililo (TBDMSCl) en presencia de una base como el imidazol . La posición N4 se benzoila entonces utilizando cloruro de benzoílo en presencia de una base como la piridina .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para la 5-O-TBDMS-N4-Benzoyl-2-desoxicitidina no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 5-O-TBDMS-N4-Benzoyl-2-desoxicitidina puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.

Sustitución: Los grupos TBDMS y benzoílo se pueden sustituir por otros grupos funcionales bajo condiciones apropiadas

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o alcoholes en presencia de una base

Principales Productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de aldehídos o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos Similares

N4-Benzoyl-5’-O-(4,4’-dimetoxitritil)-2’-desoxicitidina: Otro nucleósido modificado utilizado en la síntesis de ácidos nucleicos.

N4-Benzoyl-2’-desoxicitidina: Carece del grupo TBDMS pero tiene aplicaciones similares en la investigación de ácidos nucleicos.

Singularidad

La 5-O-TBDMS-N4-Benzoyl-2-desoxicitidina es única debido a la presencia de ambos grupos TBDMS y benzoílo, que proporcionan propiedades estéricas y electrónicas distintas. Estas modificaciones pueden mejorar la estabilidad y la reactividad del nucleósido, lo que lo hace valioso para aplicaciones de investigación específicas .

Propiedades

Número CAS |

51549-36-1 |

|---|---|

Fórmula molecular |

C22H31N3O5Si |

Peso molecular |

445.6 g/mol |

Nombre IUPAC |

N-[1-[(2R,4R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28)/t16-,17?,19-/m1/s1 |

Clave InChI |

CCPOWNJNXQQIFV-IRQCGSAXSA-N |

SMILES |

CC(C)(C)OCC1C(CC(O1)(N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)[SiH](C)C)O |

SMILES isomérico |

CC(C)(C)[Si](C)(C)OCC1[C@@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |

SMILES canónico |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)